molecular formula C16H9Cl2NO2 B3000678 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid CAS No. 433240-82-5

5,8-Dichloro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B3000678
CAS No.: 433240-82-5
M. Wt: 318.15
InChI Key: AWNPGXPGLHYKOO-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-phenylquinoline-4-carboxylic acid: is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two chlorine atoms at positions 5 and 8, a phenyl group at position 2, and a carboxylic acid group at position 4 on the quinoline ring. The molecular formula is C16H9Cl2NO2 and it has a molecular weight of 318.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it acts as a histone deacetylase inhibitor, inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 5,8-Dibromo-2-phenylquinoline-4-carboxylic acid
  • 5,8-Dichloro-2-methylquinoline-4-carboxylic acid

Comparison:

Properties

IUPAC Name

5,8-dichloro-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNPGXPGLHYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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